molecular formula C11H15NO2 B012200 1-(3,4-Methylenedioxyphenyl)-2-butanamine CAS No. 107447-03-0

1-(3,4-Methylenedioxyphenyl)-2-butanamine

Cat. No.: B012200
CAS No.: 107447-03-0
M. Wt: 193.24 g/mol
InChI Key: VHMRXGAIDDCGDU-UHFFFAOYSA-N
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Description

BDB (hydrochloride), also known as 1,3-benzodioxolylbutanamine hydrochloride, is a chemical compound categorized as an amphetamine. It is an analog of 3,4-methylenedioxyamphetamine (MDA) and contains an ethyl group in the alpha position. This compound is primarily used as an analytical reference standard in forensic and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BDB (hydrochloride) typically involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for BDB (hydrochloride) are not well-documented due to its classification as a controlled substance. the general approach involves large-scale reductive amination followed by purification and conversion to the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

BDB (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

BDB (hydrochloride) is used in various scientific research applications, including:

Mechanism of Action

BDB (hydrochloride) exerts its effects by inhibiting the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. The compound primarily targets the dopamine transporter, serotonin transporter, and norepinephrine transporter .

Comparison with Similar Compounds

BDB (hydrochloride) is similar to other amphetamine analogs such as:

BDB (hydrochloride) is unique due to its specific structural modifications, which result in distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9H,2,5,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMRXGAIDDCGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC2=C(C=C1)OCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910325
Record name 1-(2H-1,3-Benzodioxol-5-yl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107447-03-0
Record name 1-(3,4-Methylenedioxyphenyl)-2-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107447-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Methylenedioxyphenyl)-2-butanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107447030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2H-1,3-Benzodioxol-5-yl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BENZODIOXOLYLBUTANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM58WOT28Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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